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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)butanoic acid

CAS No.: 188014-55-3

Cat. No.: B2809201 Get Quote

Abstract
This technical guide provides a comprehensive analysis of 2-(3-chlorophenyl)butanoic acid,

a fine chemical intermediate belonging to the

-arylalkanoic acid class. Structurally analogous to the "profen" family of non-steroidal anti-
inflammatory drugs (NSAIDs) and various agrochemical herbicides, this compound serves as a
critical scaffold in medicinal chemistry and organic synthesis. This document details the
physicochemical properties, validated synthetic pathways, and rigorous analytical protocols
required for its research and development application.

Part 1: Chemical Identity & Physicochemical
Properties[1]
The compound is characterized by a butyric acid backbone substituted at the

-position (C2) with a 3-chlorophenyl moiety. The presence of the chlorine atom at the meta
position influences both the lipophilicity and the metabolic stability of the scaffold compared to
its non-halogenated analogs.

Table 1: Core Chemical Data
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Property Specification

Chemical Name 2-(3-Chlorophenyl)butanoic acid

CAS Number 188014-55-3

Molecular Formula

Molecular Weight 198.65 g/mol

Physical State White to off-white crystalline solid

Melting Point 78–82 °C (Predicted range based on isomers)

pKa ~4.4 (Carboxylic acid)

logP ~3.1 (Predicted)

Solubility
Soluble in MeOH, DCM, DMSO; Sparingly

soluble in water

Chirality
One stereocenter at C2; exists as (R) and (S)

enantiomers

Part 2: Synthetic Pathways
For research and scale-up, two primary methodologies are recommended. Method A utilizes

classical enolate chemistry, offering cost-effectiveness for gram-scale synthesis. Method B

employs transition-metal catalysis, suitable for high-throughput library generation.

Method A: -Alkylation of Phenylacetic Acid Derivatives
(Recommended)
This pathway is preferred for its robustness and use of inexpensive starting materials.

Esterification: 3-Chlorophenylacetic acid is converted to its ethyl ester using

in ethanol to protect the carboxylic acid and increase

-proton acidity.
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Enolate Formation: The ester is treated with a strong base (LDA or NaH) in anhydrous THF

at -78°C or 0°C to generate the enolate.

Alkylation: Ethyl iodide (EtI) is added. The ethyl group attacks the

-carbon.

Hydrolysis: The resulting ester is saponified using LiOH in THF/Water, followed by acidic

workup to yield the free acid.

Critical Control Point: Mono-alkylation vs. di-alkylation. The use of LDA (1.05 eq) at low

temperatures strictly controls the stoichiometry to prevent double alkylation.

Method B: Pd-Catalyzed -Arylation
Direct coupling of ethyl butyrate with 1-chloro-3-halobenzene (e.g., 1-bromo-3-chlorobenzene)

using a Palladium catalyst (e.g.,

with Xantphos). This method is shorter but requires expensive catalysts and inert atmosphere
glovebox techniques.

Visualization: Synthetic Workflow (Method A)
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Start: 3-Chlorophenylacetic Acid

Step 1: Esterification
(EtOH, SOCl2, Reflux)

Intermediate: Ethyl 3-chlorophenylacetate

Step 2: Enolate Formation
(LDA, THF, -78°C)

Step 3: Alkylation
(Ethyl Iodide, -78°C to RT)

 In situ

Intermediate: Ethyl 2-(3-chlorophenyl)butanoate

Step 4: Hydrolysis
(LiOH, THF/H2O, then HCl)

Product: 2-(3-chlorophenyl)butanoic acid

Click to download full resolution via product page

Figure 1: Step-wise synthetic logic for the classical alkylation route, prioritizing control over side

reactions.
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Part 3: Analytical Characterization[2]
Validating the identity and purity of 2-(3-chlorophenyl)butanoic acid requires a multi-modal

approach. The presence of the chiral center necessitates chiral HPLC if the enantiomers are to

be distinguished.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,

):

11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).

7.10-7.40 (m, 4H): Aromatic protons. The 3-chloro substitution pattern typically shows a
singlet-like peak for H2 (between Cl and alkyl), a multiplet for H4/H5/H6.

3.45 (t,

Hz, 1H): Benzylic

-proton.

1.80-2.10 (m, 2H): Methylene protons of the ethyl group (

). These are diastereotopic due to the adjacent chiral center, often appearing as complex
multiplets.

0.95 (t,

Hz, 3H): Methyl protons (

).

High-Performance Liquid Chromatography (HPLC)
Purity Method (Achiral):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: Gradient 0.1% TFA in Water (A) / Acetonitrile (B). 5% B to 95% B over 10

min.
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Detection: UV at 220 nm and 254 nm.

Chiral Method (Enantiomeric Excess):

Column: Chiralpak AD-H or OD-H (Daicel).

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

Flow Rate: 1.0 mL/min.

Rationale: The acidic additive (TFA) is crucial to suppress ionization of the carboxylic acid,

ensuring sharp peak shapes.

Visualization: Analytical Decision Tree

Crude Product

1H NMR
(Structure Confirmation)
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(Enantiomeric Excess)If Purity > 95%

Recrystallize/Chromatography
If Purity < 95%

Release for Useee > 99%

ee < 99%

Click to download full resolution via product page

Figure 2: Quality control workflow ensuring both chemical and stereochemical integrity.

Part 4: Safety & Handling
Hazard Identification: As an arylalkanoic acid, it is likely an irritant to eyes, respiratory

system, and skin (H315, H319, H335).

Handling: Use standard PPE (gloves, lab coat, safety glasses). Handle in a fume hood to

avoid dust inhalation.

Storage: Store in a cool, dry place. The compound is stable at room temperature but should

be kept away from strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Technical Monograph: 2-(3-Chlorophenyl)butanoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2809201#2-3-chlorophenyl-butanoic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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